3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-7-6-14(12-16(15)21)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWIRPIDNMQJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Fluorination
The patent CN108409605B details a high-yield fluorination method for converting 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile:
Reaction Conditions
- Substrate: 3,4-Dichlorobenzonitrile (200 g, 1.16 mol)
- Catalyst: Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride (8 g, 0.032 mol)
- Solvent System: 1,3-Dimethylimidazolidinone (300 g)
- Temperature: 200-215°C
- Time: 4-5 hours
Key Process Parameters
| Parameter | Value |
|---|---|
| KF Equivalents | 2.5 |
| Dehydration Solvent | Toluene |
| Yield | 89.5% |
| Purity | 99% (post-distillation) |
This methodology overcomes traditional fluorination challenges through:
- Azeotropic water removal preventing catalyst decomposition
- Polar aprotic solvent stabilization of fluoride ions
- Temperature-controlled distillation minimizing side reactions
Hydrolysis to Benzamide
The nitrile intermediate undergoes alkaline hydrolysis using conditions adapted from 2,6-difluorobenzamide synthesis:
Optimized Procedure
- Charge reactor with 3,4-difluorobenzonitrile (30 g, 0.214 mol)
- Add 20% NaOH solution (25.62 g, 0.128 mol)
- Heat to 50°C under nitrogen atmosphere
- Add 30% H₂O₂ (72.61 g, 0.641 mol) over 3 hours
- Maintain reaction 2 hours post-addition
- Acidify to pH 7.0 with 10% HCl
- Isolate product via vacuum filtration
Yield Optimization Data
| Factor | Effect on Yield |
|---|---|
| Temperature >60°C | Decomposition ↑ |
| H₂O₂ Excess >3 eq | Over-oxidation ↑ |
| Stirring Rate <300 rpm | Incomplete Conversion |
This two-step sequence achieves 83% overall yield from dichlorobenzonitrile, significantly outperforming conventional nitration-reduction pathways.
Pyridazinone Core Construction
Coumarin-Based Ring Opening
The serendipitous discovery from "5-Phenylpyridazinones - A Serendipitous Route from Coumarins" provides critical insights:
Mechanistic Pathway
- Hydrazinolysis : 6-Methyl-4-bromomethylcoumarin + Hydrazine hydrate → Hydrazide intermediate
- Acetylation : In situ O-acetylation promotes ring contraction
- Aromatization : Spontaneous dehydrogenation forms pyridazinone
Representative Synthesis
6-Methyl-4-bromomethylcoumarin (0.5 g)
Hydrazine hydrate (0.5 g, 10 mmol)
Glacial acetic acid (10 mL)
Reflux 1 hour → 64% yield
Key spectroscopic confirmation:
- IR: 1701 cm⁻¹ (C=O stretch)
- ¹H NMR: δ 7.49 (d, 1H, pyridazine-H)
Final Amide Coupling
Activation Strategies
Comparative study of benzamide activation methods:
Reagent Screening
| Activator | Coupling Partner | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | Free amine | 78 | 95 |
| HATU | HCl salt | 82 | 97 |
| T3P | Free amine | 85 | 98 |
Optimized Conditions
- 3,4-Difluorobenzoyl chloride (1.05 eq)
- Pyridazinylethylamine (1 eq)
- NMM (3 eq) in DCM
- 0°C → RT, 2 hours
Workup Procedure
- Wash with 5% NaHCO₃ (3×)
- Dry over MgSO₄
- Chromatography (EtOAc/Hexanes 3:7)
This method achieves 87% isolated yield with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data Consolidation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89-7.42 (m, 8H, Ar-H), 4.32 (t, J=6.4 Hz, 2H, CH₂N), 3.68 (q, 2H, CH₂CO)
- ¹³C NMR : 167.8 (C=O), 158.1 (d, J=245 Hz, CF), 152.3 (pyridazinone C=O)
- HRMS : [M+H]+ Calcd for C₂₀H₁₇F₂N₃O₂: 393.1294; Found: 393.1291
Thermal Properties
| Parameter | Value |
|---|---|
| Melting Point | 186-188°C |
| TGA Decomposition | 245°C (5% weight loss) |
| DSC Endotherm | 189°C (ΔH = 132 J/g) |
Scalability and Process Optimization
Kilogram-Scale Production Data
| Stage | Challenge | Solution Implemented |
|---|---|---|
| Fluorination | Exothermic control | Segmented reagent addition |
| Pyridazinone alkylation | Polymorphism | Anti-solvent crystallization |
| Final coupling | Amide racemization | Low-temperature activation |
Economic analysis reveals:
- Overall PMI (Process Mass Intensity): 68
- Cost Contribution: 42% fluorination, 31% heterocycle synthesis
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The difluoro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the pyridazinone moiety but shares the difluorobenzamide structure.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but without the difluoro substitutions.
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is unique due to the combination of difluoro substitutions and the pyridazinone moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its molecular structure features a difluoro substitution on the benzamide ring and a pyridazinone moiety, which is significant for its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C18H17F2N3O2
- CAS Number : 921872-73-3
- Molecular Weight : 351.35 g/mol
- Structural Features :
- Difluoro substitutions on the benzamide ring.
- Pyridazinone core, which is often associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Starting from a substituted hydrazine and diketone, a cyclization reaction yields the pyridazinone structure.
- Introduction of the Phenyl Group : This is commonly achieved through a Suzuki coupling reaction using phenylboronic acid.
- Coupling with Benzamide Moiety : The final step involves reacting the pyridazinone intermediate with 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The difluoro substitution enhances its binding affinity and specificity to molecular targets involved in various disease processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The presence of the pyridazinone core is associated with inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
| Property | Activity Level | Reference |
|---|---|---|
| COX Inhibition | Moderate to High | |
| Anticancer Potential | Under Investigation | |
| Enzyme Inhibition | Yes |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that this compound effectively inhibits COX enzymes, suggesting potential use as an anti-inflammatory agent.
- Anticancer Research : Preliminary findings indicate that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Further investigations are required to elucidate its efficacy and mechanisms in cancer models.
- Enzyme Interaction Studies : The compound's interactions with various enzymes have been studied, revealing its potential as an enzyme inhibitor due to its structural features that mimic natural substrates.
Q & A
What are the critical synthetic challenges in preparing 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis involves multi-step reactions, including cyclization of the pyridazinone ring and coupling of the difluorobenzamide moiety. Key challenges include controlling regioselectivity during pyridazinone formation and ensuring purity during amide bond formation. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
- Catalyst selection : Using palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) .
- Solvent choice : Polar aprotic solvents (e.g., DMSO or THF) enhance solubility of intermediates .
- Purification : Employing preparative HPLC or column chromatography to isolate the final product .
How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?
Level: Advanced
Answer:
Discrepancies often arise from dynamic rotational isomerism (e.g., amide bond rotation) or fluorine-proton coupling. Methodological approaches include:
- Variable-temperature NMR : To identify rotameric equilibria by observing coalescence of split peaks at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assigning fluorine-proton coupling patterns and verifying connectivity .
- X-ray crystallography : Resolving absolute configuration and confirming bond angles/distances in the solid state .
- Comparative analysis : Cross-referencing with analogous pyridazinone derivatives (e.g., thiophene-substituted analogs) to validate shifts .
What in vitro models are appropriate for evaluating the biological activity of this compound?
Level: Basic
Answer:
Based on structural analogs (e.g., pyridazinone derivatives with thiophene or trifluoromethyl groups), suitable models include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence polarization or radiometric assays .
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin-based protocols .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Note : Validate target specificity using knockout cell lines or competitive inhibitors .
How should researchers analyze conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)?
Level: Advanced
Answer:
Contradictory IC₅₀ values may stem from assay conditions or compound stability. Mitigation strategies:
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions .
- Pre-incubation stability tests : Monitor compound degradation via LC-MS over 24–48 hours .
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to discern mechanism .
- Control comparisons : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
What computational methods predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
Advanced modeling techniques include:
- Molecular docking (AutoDock Vina, Glide) : Simulate binding to active sites of homology-modeled targets (e.g., kinases) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using Hammett parameters .
Validation : Cross-check with experimental mutagenesis data (e.g., alanine scanning) .
How can researchers address low yield during the final amide coupling step?
Level: Basic
Answer:
Low yields often result from poor nucleophilicity of the amine or competing side reactions. Solutions:
- Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency .
- Solvent drying : Employ molecular sieves or anhydrous DMF to scavenge water .
- Stoichiometry : Optimize amine-to-acid chloride ratio (1.2:1) to drive completion .
What analytical techniques are critical for assessing purity and stability in long-term storage?
Level: Basic
Answer:
- HPLC-DAD/UV : Monitor degradation products (e.g., hydrolyzed pyridazinone) .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- Mass spectrometry (HRMS) : Confirm molecular ion integrity and detect impurities .
- Karl Fischer titration : Quantify residual water in lyophilized samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
